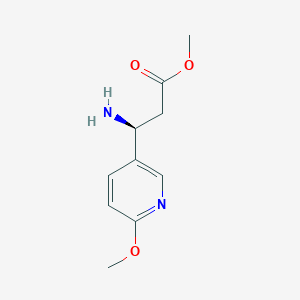

Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate

Description

Structural Elucidation of Methyl (3S)-3-Amino-3-(6-Methoxy(3-Pyridyl))Propanoate

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate , reflecting its esterified propanoic acid backbone, amino substituent, and methoxy-substituted pyridyl group. The stereochemical descriptor (3S) indicates the absolute configuration at the third carbon of the propanoate chain, where the amino group resides. This configuration is critical for the compound’s biological activity and intermolecular interactions.

The pyridin-3-yl group is positioned at the third carbon, while the methoxy substituent occupies the sixth position of the pyridine ring. The stereochemistry is typically confirmed via chiral high-performance liquid chromatography (HPLC) or optical rotation measurements, though specific experimental data for this compound are not publicly available.

Molecular Geometry Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound are not reported in the literature, analogous compounds provide insights into its likely geometry. For example, cyclic β-sheet peptides with pyridyl motifs exhibit planar aromatic rings and hydrogen-bonding patterns that stabilize their tertiary structures. Computational modeling predicts that the methoxy group adopts an equatorial orientation relative to the pyridine ring to minimize steric hindrance, while the amino group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen.

The propanoate chain’s conformation is influenced by the chiral center at C3, favoring a staggered geometry to reduce torsional strain. This arrangement aligns with density functional theory (DFT) calculations for similar amino esters, which suggest bond lengths of approximately 1.54 Å for C–C bonds and 1.45 Å for C–O bonds in the ester group.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR, MS)

¹H NMR Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to its functional groups:

- Methoxy group : A singlet at δ 3.8–3.9 ppm integrating for three protons.

- Pyridyl protons : Two doublets in the aromatic region (δ 7.2–8.1 ppm ) due to coupling between H-2 and H-4/H-5 of the pyridine ring.

- Amino group : A broad singlet near δ 1.5–2.0 ppm , characteristic of primary amines, though exchange broadening may obscure the signal.

- Methyl ester : A singlet at δ 3.6–3.7 ppm for the ester’s methoxy group.

¹³C NMR Analysis

Key ¹³C NMR signals include:

- Ester carbonyl : A peak at δ 170–175 ppm .

- Pyridyl carbons : Signals at δ 120–160 ppm , with the methoxy-bearing carbon (C6) appearing downfield near δ 155 ppm due to electron withdrawal.

- Chiral center (C3) : A carbon resonance at δ 50–55 ppm , typical for carbons bonded to amino groups.

IR Spectroscopy

Infrared absorption bands confirm functional groups:

- N–H stretch : A broad band at 3300–3500 cm⁻¹ for the primary amine.

- C=O stretch : A strong peak at 1720–1740 cm⁻¹ for the ester carbonyl.

- C–O–C stretch : A signal at 1250–1270 cm⁻¹ for the methoxy group.

Mass Spectrometry

The molecular ion peak at m/z 210.23 corresponds to the compound’s molecular weight (C₁₀H₁₄N₂O₃). Fragmentation patterns include loss of the methoxy group (–31 Da) and cleavage of the ester moiety to yield a propanoic acid derivative.

Comparative Analysis with Related Pyridylpropanoate Derivatives

This compound shares structural similarities with other pyridylpropanoates but exhibits distinct properties due to its substituents:

Methyl 3-(6-Aminopyridin-3-yl)propanoate (CAS: 23157625):

Methyl 3-(4-Chlorophenyl)propanoate :

Methyl 3-(2-Pyridyl)propanoate (CAS: 28819-26-3):

- The pyridyl nitrogen’s position alters dipole-dipole interactions, affecting solubility and crystallization behavior.

- Anticoagulant activity is diminished compared to the 3-pyridyl analog due to differences in thrombin binding affinity.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate |

InChI |

InChI=1S/C10H14N2O3/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2/h3-4,6,8H,5,11H2,1-2H3/t8-/m0/s1 |

InChI Key |

AJKJBTXMRIJSRV-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CC(=O)OC)N |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine-3-carboxylic acid and (S)-3-amino-3-(methoxycarbonyl)propanoic acid.

Coupling Reaction: The carboxylic acid group of 6-methoxypyridine-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This is followed by the addition of (S)-3-amino-3-(methoxycarbonyl)propanoic acid to form the desired product.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 6-hydroxy-3-pyridyl derivative.

Reduction: Formation of 3-amino-3-(6-methoxy(3-pyridyl))propane.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Aromatic Substituents

The substituent on the aromatic ring significantly impacts physicochemical and biological properties. Key analogs include:

*Calculated molecular weight based on C₁₀H₁₃N₂O₃.

- The 6-methoxy group on the pyridyl ring may improve solubility via polar interactions while retaining aromatic π-stacking capabilities.

- Heterocyclic vs. Phenyl Rings : Pyridyl rings (vs. phenyl) introduce nitrogen-mediated hydrogen bonding and altered dipole moments, which can improve target selectivity in enzyme inhibitors.

Ester Group Modifications

The ester moiety influences metabolic stability and bioavailability:

- Methyl Esters : Predominant in the cited compounds, offering moderate lipophilicity and ease of hydrolysis under physiological conditions.

- Ethyl Esters : Observed in ethyl analogs (e.g., , compounds 32–33), which may prolong half-life due to slower esterase cleavage.

Data Table: Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Biological Activity

Methyl (3S)-3-amino-3-(6-methoxy(3-pyridyl))propanoate, also known by its CAS number 500795-52-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- CAS Number : 500795-52-8

This compound is believed to exert its biological effects through multiple mechanisms:

- ATF3 Induction : Recent studies have highlighted the induction of Activating Transcription Factor 3 (ATF3) as a significant mechanism. ATF3 plays a crucial role in cellular stress responses and metabolic regulation, which may contribute to the compound's therapeutic potential in metabolic syndrome .

- Lipid-Lowering Effects : In preclinical models, particularly in 3T3-L1 cell lines, the compound has shown lipid-lowering features. This was evidenced by improved glycemic profiles and reduced adipocyte hypertrophy in high-fat diet scenarios .

In Vitro Studies

- Cellular Models : In vitro studies using differentiated 3T3-L1 adipocytes demonstrated that this compound could significantly reduce lipid accumulation and enhance glucose uptake, indicating its potential as an anti-obesity agent.

In Vivo Studies

- Animal Models : In vivo experiments conducted on mice fed a high-fat diet revealed that treatment with the compound resulted in substantial weight loss and a reduction in white adipose tissue mass. These effects were accompanied by improved liver function and plasma triglyceride profiles, suggesting a beneficial impact on metabolic health .

Case Studies and Research Findings

A summary of notable studies on this compound includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.